

Using BMS-1166-N-piperidine-CO-N-piperazine in targeted protein degradation

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Compound of Interest

Compound Name: *BMS-1166-N-piperidine-CO-N-piperazine*

Cat. No.: *B12427796*

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Application Notes: PD-L1-PROTAC-1166 for Targeted Degradation of PD-L1

Introduction

Programmed cell death ligand-1 (PD-L1) is a critical immune checkpoint protein that is often overexpressed on the surface of tumor cells.[5] Its interaction with the PD-1 receptor on activated T cells leads to T-cell exhaustion and allows cancer cells to evade the immune system.[3][8] While monoclonal antibodies targeting the PD-1/PD-L1 axis have shown significant clinical success, small-molecule approaches, including targeted protein degradation, offer potential advantages such as oral bioavailability and improved tumor penetration.[9]

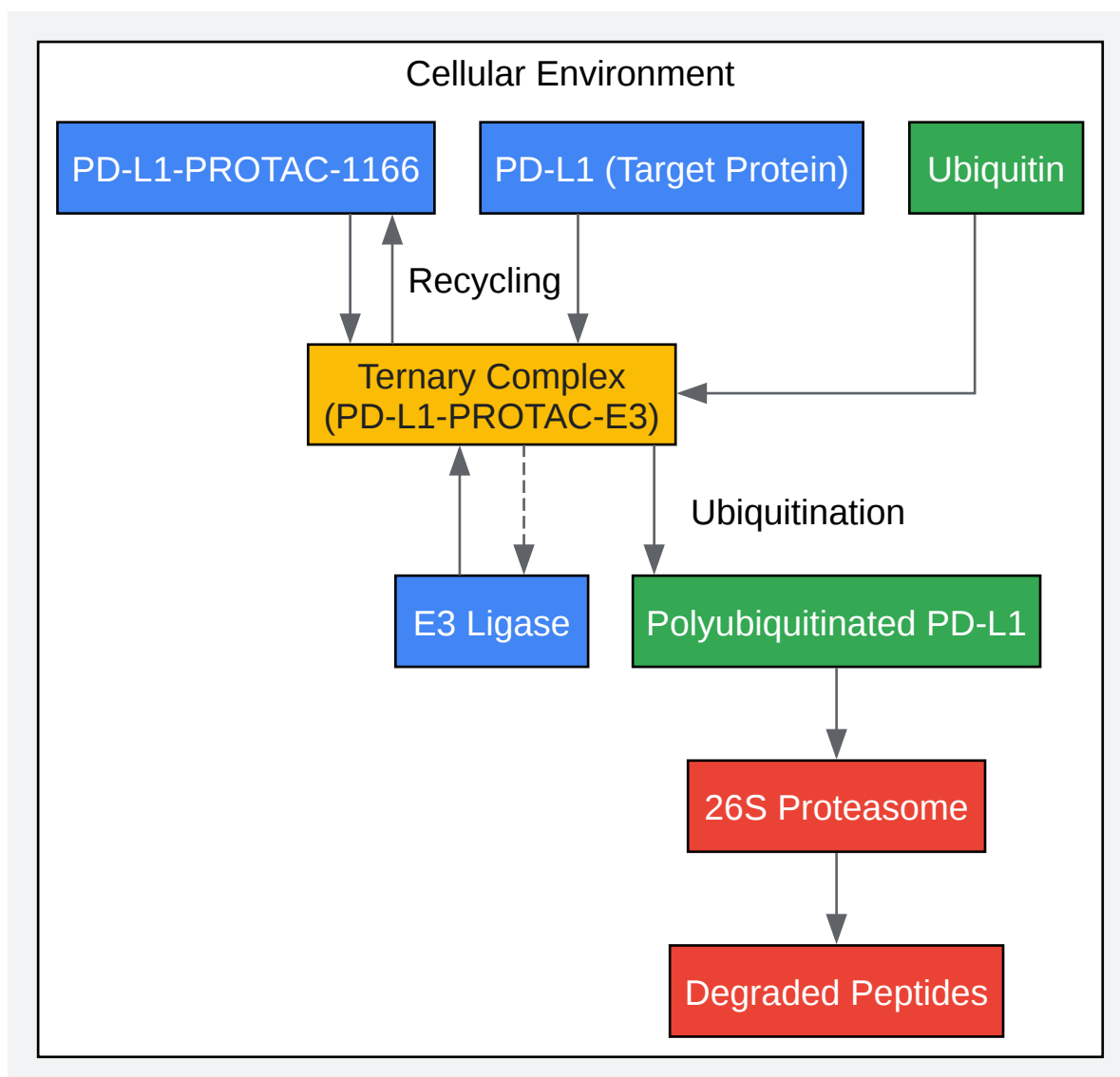
PD-L1-PROTAC-1166 is a heterobifunctional molecule designed to induce the degradation of PD-L1. It consists of a BMS-1166 derivative, which binds to PD-L1, connected via a chemical linker to a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation (PD-L1, PD-L1-PROTAC-1166, and E3 ligase) leads to the ubiquitination of PD-L1 and its subsequent degradation by the proteasome.[10][11] This approach not only blocks the PD-1/PD-L1 interaction but also removes the PD-L1 protein from the cell surface, potentially leading to a more durable anti-tumor immune response.

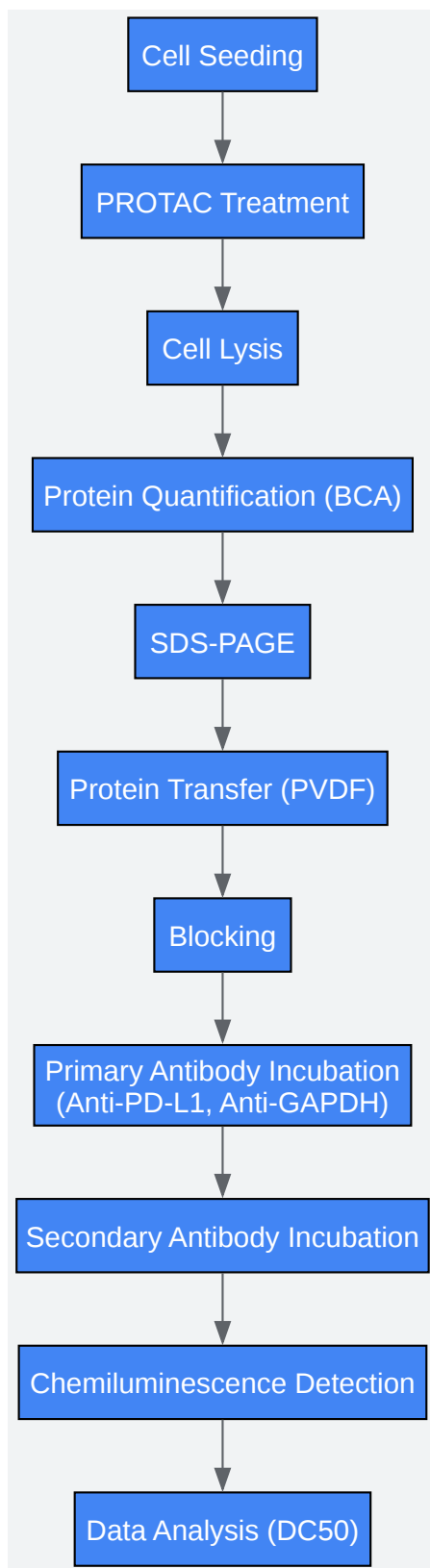
Mechanism of Action

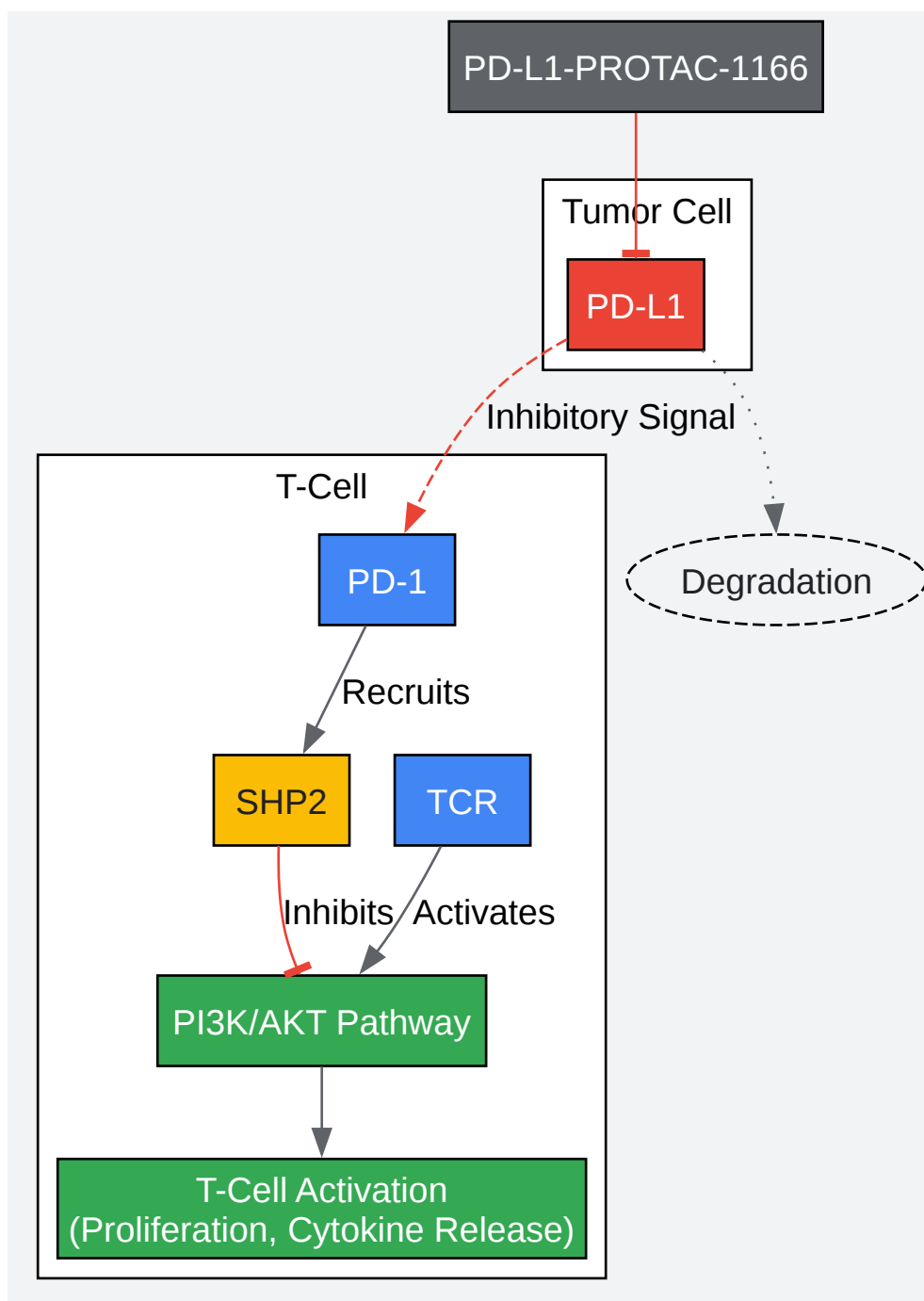
The mechanism of action of PD-L1-PROTAC-1166 involves the hijacking of the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).^[12]

- **Binding:** The BMS-1166 moiety of the PROTAC binds to the PD-L1 protein, while the other end of the PROTAC binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL).
- **Ternary Complex Formation:** This dual binding brings PD-L1 and the E3 ligase into close proximity, forming a ternary complex.
- **Ubiquitination:** Within the complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the PD-L1 protein.
- **Proteasomal Degradation:** The polyubiquitinated PD-L1 is then recognized and degraded by the 26S proteasome.
- **Recycling:** The PROTAC molecule is released and can catalyze further rounds of PD-L1 degradation.

Some studies have shown that BMS-1166 itself can affect PD-L1 by inhibiting its glycosylation and blocking its transport from the endoplasmic reticulum, which can also lead to its degradation.^{[8][9][13][14][15]} A PROTAC based on this molecule could therefore have a dual mechanism of action.







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References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of PD-L1-degrading PROTACs with promising antitumor efficacy | BioWorld [bioworld.com]
- 7. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress of Small Molecule Drugs Targeting PD-1/PD-L1 [bocsci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | PTMs of PD-1/PD-L1 and PROTACs application for improving cancer immunotherapy [frontiersin.org]
- 12. Targeted protein degradation fact sheet - Bristol Myers Squibb [bms.com]
- 13. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 14. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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